4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is an organic compound that features a hydrazone functional group. This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, making it a valuable reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under reflux conditions. For example, the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions (338 K) for 4 hours yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: The dinitrophenyl group can participate in redox reactions, altering the oxidation state of the compound.
Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and reducing agents.
Conditions: Reactions are typically carried out under reflux conditions in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various hydrazone derivatives, which can be further modified to yield a wide range of compounds with different functional groups .
Scientific Research Applications
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the electron-withdrawing nature of the dinitrophenyl group, which enhances the nucleophilicity of the hydrazine moiety. The compound can also participate in redox reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: Another hydrazone derivative with similar chemical properties.
Uniqueness
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is unique due to its specific structural features, which include a butanamide backbone and a dinitrophenyl group. These characteristics confer distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
399030-30-9 |
---|---|
Molecular Formula |
C10H11N5O5 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C10H11N5O5/c11-10(16)2-1-5-12-13-8-4-3-7(14(17)18)6-9(8)15(19)20/h3-6,13H,1-2H2,(H2,11,16) |
InChI Key |
OMZFRJNODQCLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.